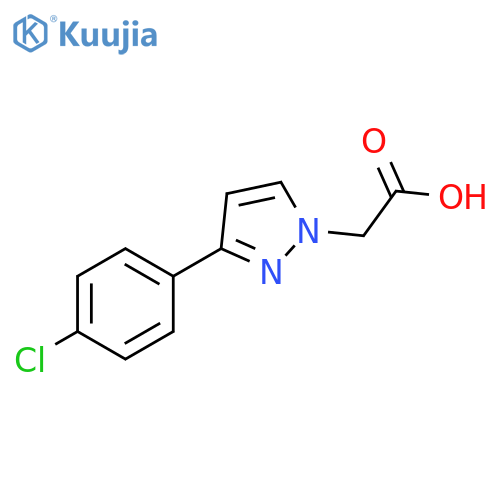

Cas no 959574-68-6 (1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)-)

959574-68-6 structure

商品名:1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)-

CAS番号:959574-68-6

MF:C11H9ClN2O2

メガワット:236.654361486435

CID:5234568

1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)-

-

- インチ: 1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)10-5-6-14(13-10)7-11(15)16/h1-6H,7H2,(H,15,16)

- InChIKey: JHUHEZPLTUUELM-UHFFFAOYSA-N

- ほほえんだ: N1(CC(O)=O)C=CC(C2=CC=C(Cl)C=C2)=N1

1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529035-250mg |

2-(3-(4-Chlorophenyl)-1H-pyrazol-1-yl)acetic acid |

959574-68-6 | 98% | 250mg |

¥919.00 | 2024-04-23 | |

| Apollo Scientific | OR3012-250mg |

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid |

959574-68-6 | 250mg |

£96.00 | 2025-02-19 | ||

| Apollo Scientific | OR3012-1g |

3-(4-Chlorophenyl)-1H-pyrazole-1-acetic acid |

959574-68-6 | 1g |

£240.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529035-1g |

2-(3-(4-Chlorophenyl)-1H-pyrazol-1-yl)acetic acid |

959574-68-6 | 98% | 1g |

¥2488.00 | 2024-04-23 |

1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)- 関連文献

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

959574-68-6 (1H-Pyrazole-1-acetic acid, 3-(4-chlorophenyl)-) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬